molecular formula C11H15FN2 B8679696 1-(2-Fluoro-4-methylphenyl)piperazine

1-(2-Fluoro-4-methylphenyl)piperazine

Cat. No.: B8679696
M. Wt: 194.25 g/mol
InChI Key: TVJOSZAPBPQLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methylphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a methyl group at the para (4th) position. Piperazine derivatives are pharmacologically significant due to their ability to modulate neurotransmitter receptors, particularly serotonin (5-HT) receptors, and their applications in antibacterial, anticancer, and central nervous system (CNS) therapeutics . The electron-withdrawing fluorine and electron-donating methyl groups may influence its lipophilicity, receptor binding, and metabolic stability .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

TVJOSZAPBPQLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., F, Cl, CF3): Enhance receptor binding specificity. For example, 1-(m-Trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors due to the strong electron-withdrawing CF3 group .
  • Electron-Donating Groups (e.g., CH3, OCH3): Increase lipophilicity and membrane permeability. The methyl group in this compound may improve CNS penetration compared to non-methylated analogs .
  • Positional Effects: Ortho-substituted derivatives (e.g., 2-F, 2-OCH3) exhibit distinct receptor interactions compared to meta- or para-substituted analogs. For instance, 1-(2-methoxyphenyl)piperazine shows variable effects on sympathetic nerve activity, ranging from inhibition to excitation .

Serotonin Receptor Modulation

  • 5-HT1B Selectivity: 1-(m-Trifluoromethylphenyl)piperazine demonstrates high 5-HT1B affinity (Ki: 1.5 nM) and is used to study receptor subtype-specific effects . In contrast, mCPP (3-Cl) prefers 5-HT2C receptors, highlighting the impact of substituent position .
  • Agonist vs. Antagonist Effects: 1-(2-Methoxyphenyl)piperazine acts as a partial 5-HT1B agonist, while spiperone (a related piperazine derivative) is a 5-HT1A antagonist . The fluorine in this compound may favor agonist activity due to its polarizability.

Antibacterial Activity

  • Piperazine Moieties in Antibacterials: Derivatives like 1-(2-methoxyphenyl)piperazine exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values <10 μg/mL .

Cytotoxicity and Anticancer Potential

  • Piperazine in Cancer Therapeutics: 1-(4-Chlorobenzhydryl)piperazine derivatives show IC50 values of 2–10 μM against liver and breast cancer cell lines . While the target compound’s anticancer activity is untested, its fluorinated structure may improve metabolic stability compared to chlorinated analogs .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(3-Chlorophenyl)piperazine 1-(m-Trifluoromethylphenyl)piperazine
LogP (Predicted) ~2.8 ~2.5 ~3.2
Water Solubility Moderate Moderate Low
Metabolic Stability High (due to F substituent) Moderate High (CF3 resists oxidation)
CNS Penetration Likely high (methyl group) Moderate Low
  • Fluorine’s Role: Enhances metabolic stability by resisting oxidative degradation, as seen in fluoroquinolones .

Notes

Limitations of Data: Direct studies on this compound are absent; inferences are drawn from analogs.

Research Gaps: Experimental validation of receptor affinity, cytotoxicity, and pharmacokinetics is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.